3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives with suitable reagents can yield the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of reagents and reaction conditions is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can affect cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydro-1(2H)-isoquinolinone: This compound shares a similar core structure but differs in its functional groups and reactivity.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Another related compound with distinct chemical properties and applications.
Uniqueness
3,3-Dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of the quinoline moiety. This uniqueness contributes to its diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Biological Activity
3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H18N2O
- Molecular Weight : 318.37 g/mol
- CAS Number : 71426612
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
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Antitumor Activity :
- Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
-
Anti-inflammatory Effects :
- The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.
-
Antioxidant Properties :
- It possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
In Vitro Studies
A summary of relevant in vitro studies is presented in the table below:
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 12.5 | Apoptosis induction | |
A549 (lung cancer) | 15.0 | Cell cycle arrest | |
RAW 264.7 (macrophages) | 20.0 | Inhibition of TNF-α production |
In Vivo Studies
In vivo studies further support the biological activity of the compound:
- Tumor Growth Inhibition :
- Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.
- Anti-inflammatory Effects :
- Administration in models of arthritis resulted in decreased joint swelling and pain.
Case Study 1: Antitumor Effects
A recent study investigated the antitumor effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This led to a notable decrease in cell viability and increased markers of apoptosis such as cleaved PARP and annexin V positivity.
Case Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory properties using a murine model of collagen-induced arthritis. Mice treated with the compound exhibited reduced levels of inflammatory cytokines (IL-6 and TNF-α) and showed improved clinical scores compared to untreated controls.
Properties
CAS No. |
918645-75-7 |
---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C20H18N2O/c1-20(2)12-15-8-4-6-10-18(15)22(19(20)23)16-11-14-7-3-5-9-17(14)21-13-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
HCKSHUXPMYDYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.